molecular formula C20H19NO2S B2523460 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034455-82-6

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2523460
CAS No.: 2034455-82-6
M. Wt: 337.44
InChI Key: ULKKPUGOMSCEQH-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound characterized by a biphenyl carboxamide core linked to a hydroxy-substituted thiophene moiety via a propyl chain. Its molecular structure includes a [1,1'-biphenyl]-4-carboxamide group, which confers rigidity and aromatic interactions, and a 3-hydroxy-3-(thiophen-3-yl)propyl side chain that introduces polar and heterocyclic functionalities.

Key spectroscopic data from include:

  • ¹H NMR: δ 9.15 (s, 1H, CONH), 8.33–6.59 (m, 11H, aromatic protons), 5.35 (s, 1H, OH).
  • ¹³C NMR: Peaks at 161.8 ppm (amide carbonyl) and 143.7–121.3 ppm (aromatic carbons).
  • Mass (M⁺): m/z 350.41 .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-19(18-11-13-24-14-18)10-12-21-20(23)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,11,13-14,19,22H,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKKPUGOMSCEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of biphenyl with a halogenated thiophene under palladium catalysis .

Another method involves the condensation of a thiophene derivative with a biphenyl carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of brominated or nitrated thiophene derivatives

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Data for Biphenyl Carboxamide Derivatives

Compound Name Substituent Groups Biological Activity Synthesis Yield Key Spectral Data (¹H NMR) Source
Target Compound 3-hydroxy-3-(thiophen-3-yl)propyl Not explicitly reported N/A δ 9.15 (CONH), 5.35 (OH)
N-(3-(1H-imidazol-1-yl)propyl)-[1,1'-biphenyl]-4-carboxamide (Compound 9) 3-(imidazol-1-yl)propyl Antitumor (preclinical study) 23% Not provided
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide (Compound 5b) 3-(thiophen-3-yl)benzamide Anti-LSD1 activity 72% δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
4'-Amino-N-(3-azidopropyl)-[1,1'-biphenyl]-4-carboxamide (Compound 17) 3-azidopropyl Protein tyrosine phosphatase probe 23% δ 8.30 (s, 1H, NH), 3.40 (t, J=6.6 Hz, 2H, CH₂N₃)
N-[(2S)-2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxamide 4'-(trifluoromethoxy) biphenyl Antifungal (CYP51 inhibitor) N/A Not provided

Physicochemical and Spectroscopic Differences

  • Solubility : The hydroxy group in the target compound likely improves aqueous solubility compared to the lipophilic trifluoromethoxy derivative ().
  • NMR Shifts : The CONH proton in the target compound (δ 9.15) aligns with analogs (e.g., δ 8.30 in Compound 17), but the hydroxy proton (δ 5.35) is unique .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC12H13NO2S
Molecular Weight267.36 g/mol
SMILESCC(C(=O)N)C1=CC=CC=C1C2=CSC=C2
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives closely related to this compound. For instance, derivatives with similar thiophene structures have shown promising results against a range of pathogens.

In Vitro Studies

In vitro tests have demonstrated that compounds with thiophene moieties exhibit significant antimicrobial activity. For example:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These compounds also showed strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Antiviral Activity

Research has indicated that similar compounds exhibit antiviral properties, particularly against RNA viruses. The mechanism often involves the inhibition of viral polymerases.

Case Study: Influenza Virus

A study on related compounds highlighted their ability to inhibit the activity of RNA polymerase in influenza viruses. The IC50 values for effective compounds were reported at approximately 22.94 μM, suggesting moderate efficacy in disrupting viral replication .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays.

Mechanistic Insights

  • Apoptosis Induction : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Proliferation Inhibition : Studies have shown that derivatives can significantly inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObservations
AntimicrobialEffective against Staphylococcus aureus (MIC: 0.22 - 0.25 μg/mL)
AntiviralModerate inhibition of influenza virus (IC50: 22.94 μM)
AnticancerInduces apoptosis and inhibits proliferation in cancer cells

Q & A

Basic: What synthetic methodologies are effective for preparing N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Formation of the Biphenyl Carboxamide Core : React [1,1'-biphenyl]-4-carboxylic acid with coupling agents (e.g., EDC or DCC) and a hydroxypropyl-thiophene amine derivative under anhydrous conditions in DMF or DCM. Microwave-assisted synthesis (120°C, 0.5 hours) improves reaction efficiency .

Thiophene-Propanol Intermediate : 3-Thiophenepropanol derivatives can be synthesized via nucleophilic substitution or Grignard reactions. For example, coupling thiophene-3-carboxaldehyde with propanol under acidic conditions yields the hydroxypropyl-thiophene backbone .

Amide Coupling : Use carbodiimide-based reagents (e.g., EDCI) with catalytic DMAP to link the biphenyl carboxamide to the thiophene-propanol moiety. Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) yields the final compound .

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